MM3122 Exhibits Subnanomolar TMPRSS2 Inhibition: Superior to Camostat, Comparable to Nafamostat
MM3122 demonstrates an IC50 of 0.34 nM (340 pM) against recombinant full-length TMPRSS2 protein [1]. In direct enzymatic comparison, this potency is 18-fold greater than that of camostat (IC50 = 6.2 nM) and only marginally lower than nafamostat (IC50 = 0.27 nM) [2]. Unlike camostat, which exhibits weaker inhibition and rapid metabolic conversion to less active metabolites, MM3122 combines high potency with extended pharmacokinetic exposure, providing a distinct advantage for sustained target engagement [3].
| Evidence Dimension | TMPRSS2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.34 nM |
| Comparator Or Baseline | Camostat: 6.2 nM; Nafamostat: 0.27 nM |
| Quantified Difference | MM3122 is 18.2-fold more potent than Camostat; 1.26-fold less potent than Nafamostat. |
| Conditions | Recombinant full-length human TMPRSS2 protein, in vitro biochemical assay |
Why This Matters
This potency differential directly impacts the effective concentration required for target engagement in cellular and in vivo models, influencing experimental design and compound procurement decisions.
- [1] Mahoney M, Damalanka VC, Tartell MA, et al. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells. Proc Natl Acad Sci U S A. 2021 Oct 26;118(43):e2108728118. View Source
- [2] Shrimp JH, Kales SC, Sanderson PE, et al. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Pharmacol Transl Sci. 2020;3(5):997-1007. View Source
- [3] Boon ACM, et al. Efficacy of host cell serine protease inhibitor MM3122 against SARS-CoV-2 for treatment and prevention of COVID-19. J Virol. 2024;98(5):e01903-23. View Source
